N-methyl-4-(pyridin-2-yl)piperazine-1-carbothioamide
Description
N-methyl-4-(pyridin-2-yl)piperazine-1-carbothioamide is a thiourea derivative featuring a piperazine core substituted with a pyridin-2-yl group and a methyl carbothioamide moiety. These compounds are frequently explored for their pharmacological activities, including enzyme inhibition (e.g., phosphoglycerate dehydrogenase (PHGDH)) and antibacterial effects . The piperazine-thiourea scaffold is versatile, allowing modifications that influence solubility, target affinity, and metabolic stability .
Properties
IUPAC Name |
N-methyl-4-pyridin-2-ylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4S/c1-12-11(16)15-8-6-14(7-9-15)10-4-2-3-5-13-10/h2-5H,6-9H2,1H3,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUVFXRKIAQWMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN(CC1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(pyridin-2-yl)piperazine-1-carbothioamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(pyridin-2-yl)piperazine-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-4-(pyridin-2-yl)piperazine-1-carboxylic acid, while reduction may yield N-methyl-4-(pyridin-2-yl)piperazine.
Scientific Research Applications
N-methyl-4-(pyridin-2-yl)piperazine-1-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-4-(pyridin-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites. Additionally, it may bind to receptors, modulating their activity and resulting in various physiological effects.
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity : Trifluoromethyl and chloro groups increase logP values, improving membrane permeability .
- Molecular Mass : Ranges from 366.4 g/mol (N-phenyl derivative) to ~480 g/mol (nitro/chloro-substituted analog), impacting pharmacokinetics .
- Synthetic Challenges : Lower yields (e.g., 26% for NCT-502 vs. 7.05 mmol for NCT-503) highlight the complexity of introducing bulky substituents .
Key Research Findings
- Role of Trifluoromethyl Groups : Analogs with -CF₃ groups (e.g., NCT-502, ML267) demonstrate superior enzyme inhibition, attributed to enhanced van der Waals interactions and metabolic resistance .
- Antibacterial vs. Anticancer Applications : Substituent-directed activity is evident: ML267 targets bacterial PPTase, while NCT-502 inhibits human PHGDH, underscoring scaffold versatility .
- Synthetic Optimization : Use of sodium periodate (ML267 synthesis) and reverse-phase chromatography (NCT-502) reflects advances in purification strategies for thiourea derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
